
2-(2,6-Dichlorophenyl)-2-methylpropanenitrile
Übersicht
Beschreibung
“2,6-Dichlorophenylacetonitrile” is a compound that is also known as “2,6-Dichlorobenzyl cyanide”. It has a molecular weight of 186.04 and its linear formula is Cl2C6H3CH2CN .
Molecular Structure Analysis
The molecular structure of related compounds like “2,6-Dichlorophenol” can be found on databases like ChemSpider .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2,6-Dichlorophenylacetonitrile”, include a solid form and a melting point of 73-75 °C .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Magnetic Behavior
(2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, related to 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been synthesized and characterized for its unique magnetic behavior and crystal structure. This compound adopts a propeller-like conformation and displays paramagnetic properties with weak antiferromagnetic interaction at low temperatures (Carilla et al., 1996).
2. Alkylating Agent in Chemical Synthesis
Methyl 2-(2,6-dichlorophenyl)-2 H -azirine-3-carboxylate, a derivative of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been used as an efficient alkylating agent for aromatic heterocycles. This demonstrates its utility in creating complex organic compounds (Alves et al., 2000).
3. Antibacterial Properties
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, closely related to 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been identified as a potent antibacterial agent, especially against anaerobic bacteria. Its design as a pro-drug enables it to release a lethal species specifically within the target bacterial cell (Dickens et al., 1991).
4. Paramagnetic Molecular Materials
The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and tris[4-(N-carbazolyl)-2,6-dichlorophenyl]methyl radical, which are related to 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, indicates potential applications in creating paramagnetic glassy molecular materials. These materials exhibit thermal stability and luminescent properties covering the red spectral band (Castellanos et al., 2008).
5. Crystal Structure Studies
The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, a derivative of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been determined. This study helps in understanding the properties and potential applications of such compounds in various fields (Manolov et al., 2012).
6. Ruthenium Catalyst for Alkene Epoxidations
A ruthenium complex of meso-tetrakis(2,6-dichlorophenyl)porphyrin, associated with 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been used as a heterogeneous catalyst for selective alkene epoxidations. This demonstrates its applicability in organic synthesis and catalysis (Liu et al., 1998).
Wirkmechanismus
While the mechanism of action for “2-(2,6-Dichlorophenyl)-2-methylpropanenitrile” is not available, related compounds like Aceclofenac, a non-steroidal anti-inflammatory drug, work by inhibiting cyclooxygenase (COX)-1 and -2, which are enzymes responsible for producing prostaglandins (PGs). PGs contribute to inflammation and pain signaling .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAGSPMKRVAARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



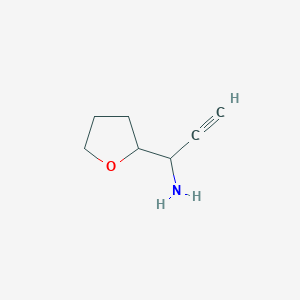

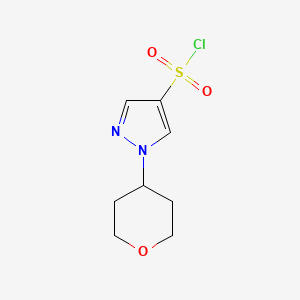
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B1426918.png)
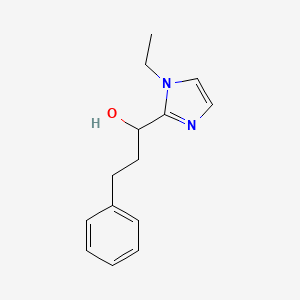
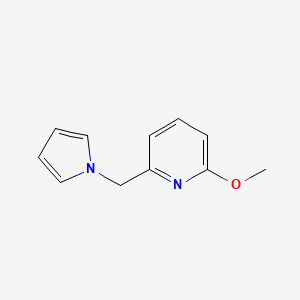


![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)
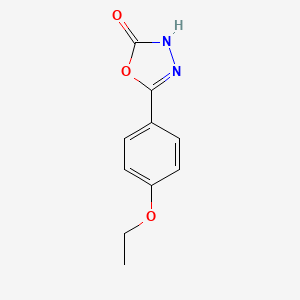

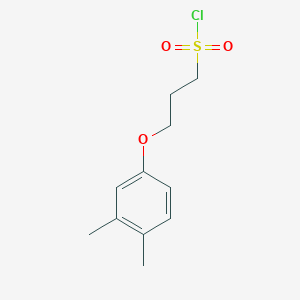

![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)